Boc-S-4-methoxybenzyl-L-penicillamine (Boc-S-4-methoxybenzyl-L-cysteine or Boc-Pen(MeOBzl)-OH) is a valuable building block used in solid-phase peptide synthesis (SPPS) []. SPPS is a technique for creating peptides (chains of amino acids) by attaching amino acids one by one to a solid support. Boc-S-4-methoxybenzyl-L-penicillamine functions as a protected amino acid containing a penicillamine side chain.
The incorporation of Boc-S-4-methoxybenzyl-L-penicillamine in peptide synthesis opens doors for various research applications:
Boc-D-Penicillamine(Mob)-OH is a derivative of penicillamine, an amino acid known for its chelating properties and therapeutic applications. The compound features two protective groups: tert-butyloxycarbonyl (Boc) and methoxybenzyl (Mob). The Boc group is commonly used to protect amine functionalities during
Boc-S-4-methoxybenzyl-L-penicillamine itself is not biologically active. However, after deprotection, the resulting L-penicillamine moiety can act as a metal chelator. It forms complexes with various metal ions, including copper and iron, by donating electron pairs from its thiol and amine groups []. This chelating ability has been explored in research for potential applications in treating heavy metal poisoning and diseases associated with metal dysregulation [].
Boc-D-Penicillamine(Mob)-OH exhibits significant biological activity due to its structural properties:
The synthesis of Boc-D-Penicillamine(Mob)-OH involves several key steps:
Boc-D-Penicillamine(Mob)-OH has diverse applications across various fields:
Studies on Boc-D-Penicillamine(Mob)-OH have focused on its interactions with metal ions and other compounds:
Boc-D-Penicillamine(Mob)-OH can be compared with several similar compounds:
Compound Name | Structural Differences | Unique Properties |
---|---|---|
Boc-L-Penicillamine(Mob)-OH | L-isomer instead of D-isomer | Different reactivity profile |
Boc-D-Cysteine(Mob)-OH | Contains cysteine instead of penicillamine | Similar protecting groups but different sulfur chemistry |
Boc-L-Valine | L-valine as the amino acid | Used primarily as a monomer in peptide synthesis |
Boc-L-Sec(Mob)-OH | Incorporates selenocysteine | Higher nucleophilicity than sulfur |
Boc-D-Penicillamine(Mob)-OH stands out due to its specific protecting groups and the D-isomer configuration, which provides distinct reactivity and properties compared to its L-isomer counterparts and other similar compounds. Its ability to chelate metal ions effectively further enhances its uniqueness among amino acid derivatives used in synthetic chemistry .
N-tert-Butoxycarbonyl-S-(4-methoxybenzyl)-penicillamine exists in both enantiomeric forms, with the L-form bearing Chemical Abstracts Service number 120944-75-4 and the D-form designated as 106306-57-4. The compound's systematic nomenclature reflects its complex structure: (R)-2-((tert-butoxycarbonyl)amino)-3-((4-methoxybenzyl)thio)-3-methylbutanoic acid for the L-configuration and (S)-2-((tert-butoxycarbonyl)amino)-3-((4-methoxybenzyl)thio)-3-methylbutanoic acid for the D-configuration. The molecular formula C₁₈H₂₇NO₅S encompasses a molecular weight of 369.48 grams per mole, reflecting the substantial protecting group architecture that characterizes this derivative.
The structural complexity of this compound emerges from its penicillamine backbone, which itself represents a β,β-dimethylated cysteine derivative. The penicillamine core provides two methyl substituents at the β-carbon position, creating steric hindrance that influences both the compound's stability and its synthetic applications. The InChI key NEUHEEDQLRFEIM-CQSZACIVSA-N for the L-form and NEUHEEDQLRFEIM-AWEZNQCLSA-N for the D-form provide unique digital identifiers that facilitate database searches and structural verification. These identifiers prove particularly valuable in pharmaceutical research where precise structural identification prevents costly synthetic errors.
The compound demonstrates specific optical rotation properties, with the L-form exhibiting [α]D²⁰ = +12.5 ± 2° (c=1 in methanol) and the D-form showing [α]D²⁰ = -13 ± 1° (c=1.067 in methanol). These optical properties provide essential characterization data for confirming enantiomeric purity during synthesis and purification procedures. The presence of multiple stereocenters necessitates careful stereochemical control throughout synthetic transformations to maintain the desired configuration.
Table 1: Physicochemical Properties of N-tert-Butoxycarbonyl-S-(4-methoxybenzyl)-penicillamine
Property | L-Form (120944-75-4) | D-Form (106306-57-4) |
---|---|---|
Molecular Formula | C₁₈H₂₇NO₅S | C₁₈H₂₇NO₅S |
Molecular Weight | 369.48 g/mol | 369.48 g/mol |
Optical Rotation | [α]D²⁰ = +12.5 ± 2° | [α]D²⁰ = -13 ± 1° |
Purity (TLC) | ≥98.0% | ≥98.0% |
Storage Temperature | 2-8°C | 2-8°C |
The development of N-tert-Butoxycarbonyl-S-(4-methoxybenzyl)-penicillamine emerged from the convergence of two significant advances in peptide chemistry: the establishment of tert-butoxycarbonyl as a reliable amino protecting group and the recognition of 4-methoxybenzyl as an effective thiol protecting moiety. The tert-butoxycarbonyl protecting group gained prominence following its introduction as an acid-labile protecting group that could be removed under conditions orthogonal to many other protecting groups. This development revolutionized peptide synthesis by providing chemists with greater flexibility in synthetic planning and execution.
The historical significance of penicillamine itself traces back to John Walshe's groundbreaking work in 1956, when he first described the use of penicillamine in Wilson's disease treatment. Walshe discovered the compound in the urine of patients who had received penicillin treatment and subsequently demonstrated its copper-chelating properties. John Cornforth's synthesis of penicillamine under Robert Robinson's supervision established the foundational chemistry that would later enable the development of protected derivatives. This early work established penicillamine as a valuable scaffold for both therapeutic and synthetic applications.
The evolution of protecting group strategies in amino acid chemistry provided the conceptual framework for developing dual-protected penicillamine derivatives. The 4-methoxybenzyl protecting group emerged as particularly valuable due to its stability under basic conditions while remaining removable under mildly acidic or oxidative conditions. The combination of tert-butoxycarbonyl and 4-methoxybenzyl protection in a single molecule represented a significant advancement in synthetic methodology, enabling chemists to control multiple reactive sites independently.
Modern pharmaceutical research has driven continued interest in protected penicillamine derivatives, particularly for applications in peptide-based drug development. The compound's dual protecting group system addresses critical challenges in complex peptide synthesis, where multiple functional groups require selective protection and deprotection throughout extended synthetic sequences. Contemporary synthetic methods have refined both the preparation and application of these derivatives, improving yields and expanding their utility in demanding synthetic contexts.
N-tert-Butoxycarbonyl-S-(4-methoxybenzyl)-penicillamine occupies a central position in modern peptide synthesis due to its unique structural features that address multiple synthetic challenges simultaneously. The compound's significance stems from its ability to participate in solid-phase peptide synthesis while providing orthogonal protection for both amino and thiol functionalities. This dual protection capability proves particularly valuable when synthesizing peptides containing disulfide bonds or other sulfur-containing structural elements that require precise control during assembly.
The application of this protected amino acid derivative in peptide synthesis extends across multiple research domains, including drug development, bioconjugation processes, and analytical chemistry. In drug development contexts, the compound serves as a key intermediate in synthesizing novel pharmaceuticals, particularly those targeting specific diseases through peptide-based mechanisms. The enhanced stability and bioavailability that result from incorporating protected penicillamine derivatives make them especially valuable in oncology and endocrinology applications where peptide drugs must maintain activity under challenging physiological conditions.
Bioconjugation represents another significant application area where N-tert-Butoxycarbonyl-S-(4-methoxybenzyl)-penicillamine demonstrates particular utility. The compound enables researchers to attach therapeutic agents or imaging agents to biomolecules, thereby improving targeted delivery in cancer therapies and diagnostic applications. The selective deprotection capabilities allow for precise timing of conjugation reactions, ensuring that bioconjugation occurs at the desired stage of synthetic or formulation processes.
The compound's role in metalloprotein research highlights its broader significance beyond conventional peptide synthesis. Studies involving metalloproteins benefit from the unique chemical properties of penicillamine derivatives, which can facilitate understanding of metal ion interactions crucial for developing metal-based drugs. The protected form allows researchers to incorporate penicillamine residues into peptide scaffolds without premature metal coordination, enabling controlled studies of metal binding and release.
Table 2: Applications of N-tert-Butoxycarbonyl-S-(4-methoxybenzyl)-penicillamine in Research
Application Domain | Specific Use | Key Advantages |
---|---|---|
Drug Development | Pharmaceutical intermediate synthesis | Enhanced stability, controlled reactivity |
Peptide Synthesis | Solid-phase peptide assembly | Orthogonal protection, selective deprotection |
Bioconjugation | Therapeutic agent attachment | Precise conjugation timing, improved targeting |
Metalloprotein Research | Metal ion interaction studies | Controlled metal binding, selective incorporation |
Analytical Chemistry | Reference standard applications | High purity, consistent properties |
The field of protecting group chemistry has evolved dramatically since its inception, driven by the need to control reactivity in complex synthetic transformations. Protecting groups serve the fundamental purpose of temporarily masking reactive functional groups, allowing synthetic chemists to perform selective reactions at other sites within the molecule. The ideal protecting group exhibits several key characteristics: ease of introduction, stability under reaction conditions, and selective removability without affecting other functional groups present in the molecule.
In amino acid chemistry, protecting groups address the challenge of managing multiple reactive functionalities simultaneously. The α-amino terminus typically requires protection during peptide synthesis to prevent uncontrolled oligomerization, while side chain functionalities may also need protection to avoid interference with coupling reactions. The development of orthogonal protecting group strategies has revolutionized peptide synthesis by enabling chemists to remove different protecting groups independently, regardless of the order of deprotection.
The tert-butoxycarbonyl group exemplifies the evolution of amino protecting group technology. Originally developed as an acid-labile protecting group, tert-butoxycarbonyl provides excellent stability under basic conditions while allowing clean removal with trifluoroacetic acid or other strong acids. The mechanism of tert-butoxycarbonyl deprotection involves protonation followed by fragmentation to form a stabilized tertiary carbocation, which subsequently eliminates to produce isobutene and carbon dioxide. This clean deprotection mechanism minimizes side reactions and facilitates high-yield synthetic transformations.
The 4-methoxybenzyl protecting group represents another significant advancement in protecting group chemistry, particularly for thiol protection. This group can be removed under mildly oxidizing conditions using reagents such as dichlorodicyanobenzoquinone or under strongly acidic conditions. The electron-donating methoxy substituent stabilizes the benzyl system while providing multiple deprotection pathways, offering synthetic flexibility that proves valuable in complex synthetic sequences.
Modern protecting group strategies increasingly emphasize orthogonality, where different protecting groups can be removed independently without affecting others present in the molecule. The combination of tert-butoxycarbonyl and 4-methoxybenzyl protection in N-tert-Butoxycarbonyl-S-(4-methoxybenzyl)-penicillamine exemplifies this orthogonal approach, enabling independent control over amino and thiol reactivity. This orthogonality proves particularly valuable in peptide synthesis where multiple protection and deprotection steps must be performed in carefully orchestrated sequences to achieve the desired final product.
Table 3: Comparison of Common Protecting Groups in Amino Acid Chemistry
Protecting Group | Target Functionality | Stability Conditions | Removal Conditions | Orthogonality |
---|---|---|---|---|
tert-Butoxycarbonyl | α-Amino groups | Basic, nucleophilic | Acidic (TFA, HCl) | Acid-labile |
9-Fluorenylmethoxycarbonyl | α-Amino groups | Acidic, neutral | Basic (piperidine) | Base-labile |
4-Methoxybenzyl | Thiols, alcohols | Basic, neutral | Oxidative (DDQ) or acidic | Oxidative/acid-labile |
Benzyloxycarbonyl | α-Amino groups | Acidic, basic | Hydrogenolysis | Catalytic reduction |
Trityl | Thiols, amines | Basic, neutral | Acidic (mild) | Mild acid-labile |
tert-Butyloxycarbonyl-S-(4-methoxybenzyl)-L-penicillamine-OH represents a protected derivative of L-penicillamine, characterized by the molecular formula C₁₈H₂₇NO₅S [1] [2]. The compound possesses a molecular weight of 369.48 g/mol and is registered under CAS number 120944-75-4 [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is (2R)-3-[(4-methoxyphenyl)methylsulfanyl]-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid [1] [4].
The molecular structure incorporates several key functional groups that define its chemical behavior [1] [2]. The tert-butyloxycarbonyl protecting group shields the amino functionality, while the 4-methoxybenzyl group protects the thiol functionality of the penicillamine residue [9]. This dual protection strategy ensures selective reactions and maintains the desired molecular structure during synthetic processes [9].
The compound features a penicillamine backbone with β,β-dimethyl substitution on the cysteine-like structure [2] [4]. The 4-methoxybenzyl protecting group is attached via a sulfur linkage, creating a thioether bond that provides stability during peptide synthesis applications [9]. The tert-butyloxycarbonyl group forms a carbamate linkage with the amino group, effectively blocking nucleophilic reactions at this position [9].
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₇NO₅S |
Molecular Weight (g/mol) | 369.48 |
CAS Number | 120944-75-4 |
International Union of Pure and Applied Chemistry Name | (2R)-3-[(4-methoxyphenyl)methylsulfanyl]-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Common Synonyms | tert-Butyloxycarbonyl-S-(4-methoxybenzyl)-L-penicillamine; N-tert-Butyloxycarbonyl-S-(para-methoxybenzyl)-L-penicillamine |
MDL Number | MFCD00076975 |
Beilstein/REAXYS Number | 4238286 |
The physical properties of tert-butyloxycarbonyl-S-(4-methoxybenzyl)-L-penicillamine-OH have been characterized through various analytical methods [6] [8]. The compound exhibits a density of 1.168 g/cm³ at standard conditions [6] [8]. The melting point ranges from 108 to 115°C, indicating the compound exists as a crystalline solid at room temperature [6] [8] .
The boiling point has been determined to be 523.2°C at 760 mmHg, demonstrating significant thermal stability [6] [8]. The flash point occurs at 270.2°C, classifying the compound as having relatively low fire hazard under normal handling conditions [6]. The vapour pressure is extremely low at 8.95 × 10⁻¹² mmHg at 25°C, indicating minimal volatility at ambient temperatures [6].
The refractive index has been measured at 1.538, providing information about the compound's optical properties [6]. The logarithm of the partition coefficient (LogP) value is 4.076, suggesting moderate lipophilicity and potential for membrane permeation [6]. The polar surface area has been calculated as 110.16 Ų, which influences the compound's solubility characteristics and biological interactions [6].
The exact mass determined by high-resolution mass spectrometry is 369.161 Da, confirming the molecular formula and isotopic composition [6]. These physical properties collectively indicate that tert-butyloxycarbonyl-S-(4-methoxybenzyl)-L-penicillamine-OH is a stable, crystalline compound with moderate lipophilicity suitable for organic synthesis applications [6] [8].
Property | Value |
---|---|
Density (g/cm³) | 1.168 |
Melting Point (°C) | 108-115 |
Boiling Point (°C at 760 mmHg) | 523.2 |
Flash Point (°C) | 270.2 |
Vapour Pressure (mmHg at 25°C) | 8.95 × 10⁻¹² |
Refractive Index | 1.538 |
LogP | 4.076 |
Polar Surface Area (Ų) | 110.16 |
Exact Mass | 369.161 |
The stereochemical properties of tert-butyloxycarbonyl-S-(4-methoxybenzyl)-L-penicillamine-OH are fundamental to its biological activity and synthetic utility [15] [17]. The compound exists in two enantiomeric forms: the L-configuration (CAS 120944-75-4) and the D-configuration (CAS 106306-57-4) [3] [7]. These stereoisomers differ in their absolute configuration at the chiral center, leading to distinct optical and biological properties [15] [17].
The L-configuration features the (2R) absolute configuration, where the amino acid follows the natural L-amino acid stereochemical convention [1] [3]. This configuration is represented by the Simplified Molecular Input Line Entry System notation: COc1ccc(CSC(C)(C)C@HC(O)=O)cc1 [1]. The corresponding International Chemical Identifier key is NEUHEEEDQLRFEIM-CQSZACIVSA-N [1].
The D-configuration possesses the (2S) absolute configuration, representing the unnatural D-amino acid form [3] [7]. This enantiomer has the Simplified Molecular Input Line Entry System notation: COc1ccc(CSC(C)(C)C@@HC(O)=O)cc1 [3]. The International Chemical Identifier key for the D-form is NEUHEEEDQLRFEIM-AWEZNQCLSA-N [3].
Optical rotation measurements provide experimental evidence for stereochemical differentiation [18]. The D-configuration exhibits a specific optical rotation of [α]D²⁰ = -13 ± 1° (c=1.067 in methanol) [18]. The optical rotation data for the L-configuration was not specified in available sources, though it would be expected to show an opposite sign of rotation compared to the D-form [15].
The stereochemical differences between L and D forms result in distinct biological activities and synthetic applications [15] [17]. D-penicillamine derivatives have been extensively studied for their therapeutic properties, particularly in treating Wilson's disease and heavy metal poisoning [17]. The L-form, being the natural configuration, may exhibit different binding affinities and metabolic pathways [15] [17].
Chiral differentiation techniques, including β-cyclodextrin complexation studies, have demonstrated that the two enantiomers form complexes with different binding energies and spectroscopic properties [15]. These studies revealed that D-penicillamine exhibits stronger binding interactions with β-cyclodextrin, with a free energy difference of 11.5 kJ/mol compared to the L-form [15].
Configuration | Optical Rotation | Absolute Configuration | Simplified Molecular Input Line Entry System Notation | International Chemical Identifier Key |
---|---|---|---|---|
L-Configuration (120944-75-4) | Not specified in sources | (2R) - L-penicillamine derivative | COc1ccc(CSC(C)(C)C@HC(O)=O)cc1 | NEUHEEEDQLRFEIM-CQSZACIVSA-N |
D-Configuration (106306-57-4) | [α]D²⁰ = -13 ± 1° (c=1.067 in methanol) | (2S) - D-penicillamine derivative | COc1ccc(CSC(C)(C)C@@HC(O)=O)cc1 | NEUHEEEDQLRFEIM-AWEZNQCLSA-N |
The spectroscopic properties of tert-butyloxycarbonyl-S-(4-methoxybenzyl)-L-penicillamine-OH provide essential information for structural characterization and purity assessment [10] [19]. Nuclear magnetic resonance spectroscopy represents the primary analytical tool for structural confirmation of this protected amino acid derivative [10] [21].
Proton nuclear magnetic resonance spectroscopy reveals characteristic signals corresponding to different molecular environments within the compound [10] [21]. The aromatic protons from the 4-methoxybenzyl protecting group typically appear in the range of 6.6-7.3 parts per million, showing the expected multiplicity patterns for para-disubstituted benzene rings [10]. The methoxy protons manifest as a sharp singlet around 3.8-3.9 parts per million, integrating for three protons [10].
The tert-butyloxycarbonyl protecting group contributes a characteristic singlet around 1.4-1.5 parts per million, integrating for nine protons [10] [19]. This signal represents the three equivalent methyl groups of the tert-butyl moiety [10]. The carbamate NH proton typically appears as a broad signal in the range of 6.0-6.5 parts per million, often showing coupling with the adjacent methine proton [10].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information [10] [23]. The carbonyl carbons from both the carboxylic acid and carbamate functionalities appear in the typical range of 155-180 parts per million [10] [23]. The aromatic carbons contribute signals in the 125-150 parts per million region, with the methoxy-substituted carbon appearing at a characteristic downfield position [10] [23]. The methoxy carbon typically resonates around 55-60 parts per million [10] [23].
Infrared spectroscopy reveals diagnostic absorption bands characteristic of the functional groups present in the molecule [10] [28]. The NH stretching vibration appears in the range of 3200-3400 cm⁻¹, while the carbonyl stretching vibrations manifest as distinct bands [10]. The tert-butyloxycarbonyl carbonyl typically appears around 1680-1720 cm⁻¹, while the carboxylic acid carbonyl stretches around 1700-1750 cm⁻¹ [10].
Mass spectrometric analysis confirms the molecular weight and provides fragmentation patterns useful for structural elucidation [19] [22]. The molecular ion peak appears at m/z 370.5 [M+H]⁺ in positive ion electrospray ionization mode [1] [2]. Characteristic fragmentation patterns include loss of the tert-butyloxycarbonyl group (mass loss of 100 atomic mass units) and loss of the 4-methoxybenzyl group [19].
Technique | Assignment | Expected Range/Value |
---|---|---|
¹H Nuclear Magnetic Resonance | Aromatic protons | 6.6-7.3 parts per million |
¹H Nuclear Magnetic Resonance | Methoxy protons (OCH₃) | 3.8-3.9 parts per million (singlet) |
¹H Nuclear Magnetic Resonance | tert-Butyloxycarbonyl tert-butyl protons | 1.4-1.5 parts per million (singlet) |
¹H Nuclear Magnetic Resonance | NH proton | 6.0-6.5 parts per million |
¹³C Nuclear Magnetic Resonance | Carbonyl carbons (C=O) | 155-180 parts per million |
¹³C Nuclear Magnetic Resonance | Aromatic carbons | 125-150 parts per million |
¹³C Nuclear Magnetic Resonance | Methoxy carbon (OCH₃) | 55-60 parts per million |
Infrared Spectroscopy | NH stretching | 3200-3400 cm⁻¹ |
Infrared Spectroscopy | C=O stretching (tert-butyloxycarbonyl) | 1680-1720 cm⁻¹ |
Infrared Spectroscopy | C=O stretching (carboxylic acid) | 1700-1750 cm⁻¹ |
Mass Spectrometry | Molecular ion [M+H]⁺ | 370.5 m/z |